Ivacaftor carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYTFLCNPMVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677348 | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-24-0 | |
| Record name | Ivacaftor carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVACAFTOR CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation Pathways Yielding Ivacaftor Carboxylate M6
Enzymatic Pathways Leading to Ivacaftor (B1684365) Carboxylate Formation
The formation of Ivacaftor carboxylate (M6) is a result of oxidative metabolism. frontiersin.org This process is primarily mediated by a superfamily of enzymes responsible for the biotransformation of a vast number of drugs and xenobiotics.
| Enzyme Family | Specific Enzyme | Role in M6 Formation |
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for the oxidation of Ivacaftor to this compound (M6). frontiersin.org |
| Cytochrome P450 | CYP3A5 | Contributes to the metabolism of Ivacaftor, leading to M6 formation. nih.govpharmgkb.orgnih.gov |
Identification and Characterization of Precursor Metabolites of this compound
Ivacaftor is metabolized into two primary metabolites in humans: hydroxymethyl-ivacaftor (M1) and this compound (M6). wikipedia.orgeuropa.eu M1 is an active metabolite, possessing approximately one-sixth the potency of Ivacaftor, while M6 is not considered pharmacologically active. wikipedia.orgeuropa.eu Both M1 and M6 are formed through oxidation via CYP3A enzymes. frontiersin.orgnih.gov The available literature indicates that M1 and M6 are two major, distinct metabolites formed from Ivacaftor rather than one being a direct precursor to the other in the primary metabolic pathway. wikipedia.orgtga.gov.au
Species Differences in this compound Production (Preclinical Models)
The metabolic profile of Ivacaftor shows quantitative differences between humans and nonclinical animal models. While the in vitro metabolism of Ivacaftor is qualitatively similar across species (mouse, rat, dog, monkey, and human), significant quantitative differences are observed in vivo. fda.gov
In humans, the metabolites M1 and M6 are the major circulating entities, with plasma levels significantly greater than the parent drug, Ivacaftor. fda.gov In contrast, studies in mice, rats, and dogs showed that exposures to the parent drug were significantly higher than to the M1 and M6 metabolites. fda.gov This finding led to M1 and M6 being classified as disproportionate human metabolites. fda.gov Despite these differences, M1 and M6 were identified as the major circulating metabolites in all species studied, though they were formed more readily in humans. tga.gov.au
| Species | Relative Plasma Levels (Metabolites vs. Parent Drug) |
| Human | M1 and M6 levels are significantly greater than Ivacaftor. fda.gov |
| Mouse | Ivacaftor levels are significantly higher than M1 and M6. fda.gov |
| Rat | Ivacaftor levels are significantly higher than M1 and M6. fda.gov |
| Dog | Ivacaftor levels are significantly higher than M1 and M6. fda.gov |
In Vitro Metabolic Stability and Turnover Rates of Ivacaftor Leading to Carboxylate
In vitro studies using liver subfractions (microsomes and S9) and hepatocytes from various species have been conducted to assess the metabolic stability of Ivacaftor. fda.gov Studies on deuterated analogs of Ivacaftor have provided insights into its metabolic stability. For instance, a deuterated version, CTP-656, exhibited markedly enhanced stability in in vitro tests compared to Ivacaftor. researchgate.netnih.gov The deuterium (B1214612) isotope effects observed for the metabolism of CTP-656 were notably large for a CYP-mediated oxidation, which is the pathway leading to the formation of metabolites like M6. researchgate.netnih.gov This suggests that the site of oxidation is a key determinant of the turnover rate. The rate of metabolism for Ivacaftor in human liver microsomes was shown to decrease in the presence of a CYP3A inhibitor, confirming the role of this enzyme in its turnover. fda.gov
Biotransformation of this compound: Further Metabolites (e.g., Glucuronidation)
Following its formation, this compound (M6) undergoes further biotransformation. Specifically, both M1 and M6 are subsequently metabolized via O-glucuronidation. fda.gov This process involves the conjugation with glucuronic acid, which increases the water solubility of the metabolites and facilitates their elimination from the body. fda.govtga.gov.au The resulting metabolite is known as Ivacaftor Carboxylic Acid O-Glucuronide. allmpus.combiomall.insimsonpharma.com This glucuronide conjugate, being more polar than M6, is less likely to partition into cell membranes and is primed for excretion. fda.gov
Molecular and Cellular Activity Profile of Ivacaftor Carboxylate
Comparison of Ivacaftor (B1684365) Carboxylate Activity with Parent Ivacaftor on CFTR in Vitro
In vitro studies have consistently demonstrated that ivacaftor carboxylate has significantly reduced pharmacological activity compared to its parent compound, ivacaftor. nih.gov While ivacaftor directly enhances the channel open probability (gating) of the CFTR protein, thereby increasing chloride ion transport, its carboxylate metabolite is considered largely inactive in this regard. nih.govdrugbank.comprobes-drugs.org
Research indicates that this compound possesses approximately 1/50th the potency of ivacaftor in potentiating CFTR-mediated chloride transport. nih.gov This substantial decrease in activity means that it contributes minimally to the therapeutic effects observed with ivacaftor treatment. drugbank.com The primary pharmacological action is attributed to the parent drug, ivacaftor, and to a lesser extent, its other active metabolite, hydroxymethyl-ivacaftor (M1), which has about one-sixth the potency of ivacaftor. nih.gov
The following table summarizes the relative activity of ivacaftor and its major metabolites on CFTR potentiation:
| Compound | Relative Potency vs. Ivacaftor |
| Ivacaftor | 1 |
| Hydroxymethyl-ivacaftor (M1) | ~1/6 |
| This compound (M6) | ~1/50 |
This table is based on data from in vitro studies comparing the CFTR potentiation activity of ivacaftor and its metabolites. nih.gov
Ivacaftor is known to directly bind to the CFTR protein to exert its potentiating effect. mdpi.comnih.gov It is believed to act as an allosteric modulator, meaning it binds to a site on the protein distinct from the ATP-binding or substrate-binding sites, to influence the channel's gating activity. mdpi.comnih.gov This binding helps to stabilize the open state of the CFTR channel, allowing for increased chloride ion flow. nih.gov
While the precise binding site of ivacaftor has been a subject of extensive research, with evidence suggesting interactions with transmembrane domains, the binding affinity of this compound to CFTR is significantly lower. mdpi.comnih.govnih.gov This reduced affinity is consistent with its diminished ability to potentiate CFTR function. The structural modifications that occur during the metabolism of ivacaftor to this compound likely hinder its ability to effectively interact with the allosteric binding site on the CFTR protein. nih.gov
Exploration of this compound Interactions with Non-CFTR Biological Targets (Off-Target Research)
Recent research has begun to explore the potential off-target effects of ivacaftor and its metabolites, including this compound. nih.gov These investigations aim to understand the broader pharmacological profile of these compounds beyond their primary action on CFTR.
Radioligand binding assays have been employed to investigate the interactions of ivacaftor and its metabolites with a range of neurotransmitter receptors. nih.govnih.govpharmgkb.org These studies have revealed that this compound (iva-M6) displays a significant affinity for the 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptor, with a pKi value of 7.33±0.05. nih.govnih.govpharmgkb.org The pKi value is a measure of binding affinity, with a higher value indicating stronger affinity.
In contrast, the parent compound, ivacaftor, showed significant affinity for the 5-HT2C receptor, β3-adrenergic receptor, δ-opioid receptor, and the dopamine (B1211576) transporter. nih.govnih.govpharmgkb.org The other major metabolite, hydroxymethylivacaftor (iva-M1), displayed affinity for the 5-HT2C and muscarinic M3 receptors. nih.govnih.govpharmgkb.org
The following table summarizes the significant neurotransmitter receptor binding affinities of ivacaftor and its metabolites:
| Compound | Target Receptor/Transporter | pKi |
| Ivacaftor | 5-HT2C Receptor | 6.06±0.03 |
| β3-Adrenergic Receptor | 5.71±0.07 | |
| δ-Opioid Receptor | 5.59±0.06 | |
| Dopamine Transporter | 5.50±0.20 | |
| Hydroxymethylivacaftor (iva-M1) | 5-HT2C Receptor | 5.81±0.04 |
| Muscarinic M3 Receptor | 5.70±0.10 | |
| This compound (iva-M6) | 5-HT2A Receptor | 7.33±0.05 |
This table presents data from radioligand binding assays and shows the pKi values, which indicate the binding affinity of the compounds to the respective receptors. A higher pKi value signifies a stronger binding affinity. nih.govnih.govpharmgkb.org
These findings suggest that while this compound is largely inactive at the CFTR protein, it may have off-target effects mediated through the serotonergic system. nih.gov It is important to note that these are in vitro findings, and their clinical significance is still under investigation. frontiersin.org
Ivacaftor and its metabolites are primarily metabolized by the cytochrome P450 (CYP) system, particularly CYP3A. nih.govnih.gov In vitro studies have shown that ivacaftor and its active metabolite, M1, are weak inhibitors of CYP3A4. nih.gov However, there is limited specific information available in the provided search results regarding the enzyme inhibition profile of this compound (M6) beyond its formation via CYP3A. nih.gov
Cellular Uptake and Efflux Mechanisms of this compound in In Vitro Systems
Ivacaftor is readily absorbed from the gut, and its absorption is enhanced when taken with fat-containing food. nih.govnih.gov Once in the bloodstream, it is highly bound to plasma proteins, mainly alpha-1-acid glycoprotein (B1211001) and albumin. nih.gov
The elimination of ivacaftor and its metabolites occurs predominantly through the feces. drugbank.com After metabolism in the liver, this compound (M6) is a major metabolite found in feces, accounting for approximately 43% of the eliminated dose. drugbank.com While the specific transporters involved in the cellular uptake of this compound are not detailed in the provided search results, its excretion into the bile is known to be mediated by the solute carrier organic anion transporter 1B1 (SLCO1B1). nih.gov This suggests that SLCO1B1 plays a role in the efflux of this compound from hepatocytes into the bile for subsequent elimination. Further research is needed to fully elucidate the complete cellular uptake and efflux mechanisms of this metabolite in various in vitro systems.
Role of Specific Transporters (e.g., OATPs, P-gp, BCRP)
The disposition and elimination of the primary inactive metabolite of ivacaftor, this compound (also known as M6), are influenced by drug transporters. While extensive research has focused on the parent drug's interaction with various transporters, specific data on this compound is also available, particularly concerning its excretion pathway.
Ivacaftor is metabolized into two main metabolites: hydroxymethyl-ivacaftor (M1), which is pharmacologically active, and this compound (M6), which is considered inactive. nih.govwikipedia.org The elimination of ivacaftor and its metabolites occurs predominantly through the feces, with M1 and M6 accounting for about 22% and 43% of the total dose, respectively. nih.govwikipedia.orgdrugbank.com
Organic Anion-Transporting Polypeptides (OATPs)
Research indicates a specific role for the OATP family in the elimination of this compound. The M6 metabolite is excreted into the bile through the solute carrier organic anion transporter 1B1 (SLCO1B1), a transporter belonging to the OATP family. nih.gov This highlights the importance of OATP1B1 in the biliary clearance of this major, inactive metabolite.
P-glycoprotein (P-gp/ABCB1)
In vitro and clinical studies have primarily investigated the interaction of the parent drug, ivacaftor, and its active M1 metabolite with P-glycoprotein. These studies show that ivacaftor and M1 are weak inhibitors of P-gp. nih.govpharmgkb.orgnih.govnih.gov For instance, co-administration of ivacaftor led to a minor increase in the systemic exposure of digoxin (B3395198), a known P-gp substrate. nih.govnih.gov While early in vitro experiments suggested that ivacaftor and its metabolites might have the potential to inhibit P-gp, clinical studies have characterized the parent drug as a weak inhibitor. nih.gov There is a lack of specific data detailing whether this compound (M6) itself acts as a substrate or a significant inhibitor of P-gp.
Breast Cancer Resistance Protein (BCRP/ABCG2)
Information regarding the direct interaction between this compound and the BCRP transporter is limited in published research. Studies on related compounds, such as tezacaftor, have examined their metabolites' interactions with BCRP. For example, the metabolite M2-TEZ (tezacaftor carboxylate) was found not to be a substrate for BCRP. fda.gov However, direct evidence for this compound's role as a BCRP substrate or inhibitor is not prominently featured in the available scientific literature.
Interactive Data Table: Transporter Interactions of Ivacaftor and its Metabolites
| Compound | Transporter | Role | Finding |
| This compound (M6) | OATP1B1 (SLCO1B1) | Substrate | Excreted into the bile via the OATP1B1 transporter. nih.gov |
| Ivacaftor (Parent Drug) | P-glycoprotein (P-gp) | Weak Inhibitor | Increased digoxin (a P-gp substrate) exposure by 1.3-fold. nih.gov |
| Hydroxymethyl-ivacaftor (M1) | P-glycoprotein (P-gp) | Weak Inhibitor | Considered a weak inhibitor of P-gp along with the parent drug. nih.govpharmgkb.orgnih.gov |
Analytical Methodologies for Ivacaftor Carboxylate Quantification and Characterization in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the sensitive and specific quantification of ivacaftor (B1684365) carboxylate in complex biological fluids. researchgate.net This methodology is favored for its ability to distinguish the metabolite from the parent drug and other related compounds, even at very low concentrations. acs.org
Multiple reaction monitoring (MRM) is the operational mode of choice for quantification, providing high specificity and sensitivity. researchgate.netacs.org For ivacaftor carboxylate (M6), a specific precursor-to-product ion transition of m/z 422.47→423 is monitored. researchgate.net
The development of robust LC-MS/MS methods is critical for evaluating the metabolic profile of ivacaftor in in vitro systems, such as liver microsomes or hepatocyte cultures. These studies are fundamental in early-stage research to understand the rate and pathways of metabolite formation.
Method development involves a systematic optimization of several key parameters:
Sample Preparation: The primary goal is to efficiently extract this compound from the in vitro matrix while removing proteins and other interfering substances. Protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727) is a common and effective approach. nih.govnih.gov
Chromatographic Separation: Reversed-phase chromatography is typically used. Columns such as a C8 or C18 are effective for separating the more polar this compound from the parent drug, ivacaftor, and the active metabolite, hydroxymethyl-ivacaftor (M1). nih.govacs.org Mobile phases generally consist of an aqueous component with a pH modifier like formic acid and an organic component like acetonitrile or methanol, often run in a gradient elution mode. nih.govresearchgate.net
Mass Spectrometry Detection: Tuning the mass spectrometer is crucial for maximizing the signal response for this compound. This includes optimizing the electrospray ionization (ESI) source parameters and collision energy for the specific MRM transition. researchgate.net
Validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible. researchgate.netnih.gov Key validation parameters include:
Selectivity: Demonstrating that no endogenous components from the matrix interfere with the detection of this compound. nih.govamsterdamumc.nl
Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. Calibration curves are often fitted with a quadratic curve using a weighting factor of 1/x² to ensure accuracy at the lower end of the range. nih.govnih.gov
Accuracy and Precision: Intra- and inter-day assessments to confirm the closeness of measured values to the true value and the degree of scatter between measurements. nih.govamsterdamumc.nl For instance, within-run and between-run precisions of <12.7% at the lower limit of quantitation (LLOQ) have been reported for methods quantifying ivacaftor metabolites. nih.gov
Matrix Effect: Evaluating the suppression or enhancement of ionization caused by co-eluting matrix components. researchgate.netmdpi.com
Stability: Assessing the stability of the analyte in the matrix under various storage and handling conditions. nih.govamsterdamumc.nl
| Parameter | Description | Source |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | acs.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| MRM Transition (M6) | m/z 422.47 → 423 | researchgate.net |
| Chromatography Column | Reversed-Phase C8 or C18 | nih.govacs.org |
| Sample Preparation | Protein Precipitation with Acetonitrile | nih.govnih.gov |
| Linearity Range | 0.01 to 10 µg/mL | nih.govnih.gov |
| Lower Limit of Quantification (LOQ) | ~1.78 x 10-3 µg/mL | nih.govresearchgate.net |
| Intra-day Precision (%CV) | <15% | nih.govmdpi.com |
| Accuracy (%Bias) | Within ±15% | nih.govmdpi.com |
In preclinical research, LC-MS/MS methods are indispensable for quantifying this compound in biological samples from animal models, such as rats and mice. fda.gov This analysis is crucial for determining the pharmacokinetic profile of metabolites and assessing their exposure relative to the parent drug during toxicology studies. fda.gov
Validated methods, similar to those used for in vitro work, are applied to various animal matrices, including plasma, sputum, and tissue homogenates. nih.govfda.gov A key finding from nonclinical toxicology studies was that while ivacaftor and its metabolites M1 and M6 were all present, the exposure to the parent drug was significantly higher than to the metabolites in test species like mice, rats, and dogs. fda.gov The ability to accurately measure this compound allows researchers to construct a complete picture of the drug's disposition and metabolic fate in these preclinical models. The sample preparation step, typically protein precipitation, is effective for cleaning up these complex matrices before injection into the LC-MS/MS system. nih.govamsterdamumc.nl
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a more accessible alternative to LC-MS/MS for the quantification of this compound, particularly when high sensitivity is not the primary requirement. nih.govresearchgate.net
Research has demonstrated the development of a reliable HPLC-UV method for the simultaneous detection of ivacaftor, M1, and M6 (this compound). nih.govnih.govmonash.edu In one such method, chromatographic separation was achieved on a Waters C8 column under isocratic conditions with a mobile phase of acetonitrile and water containing 0.1% formic acid. nih.gov Quantification for this compound was performed at a UV wavelength of 309 nm, with a reported retention time of 2.1 minutes. nih.govresearchgate.net This method established a linear calibration range from 1 µg/mL to 80 µg/mL. nih.gov While HPLC with fluorescence detection is a common bioanalytical technique, its specific application for this compound is not prominently documented in the reviewed literature, with UV detection being the more reported spectrometric method.
| Parameter | Description | Source |
|---|---|---|
| Instrument | Shimadzu Nexera X2 HPLC System | nih.gov |
| Detector | UV Detector | nih.gov |
| Detection Wavelength | 309 nm | nih.govresearchgate.net |
| Column | Waters C8 (3.9 × 150 mm, 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile/Water:0.1% Formic Acid (60:40 v/v) | nih.govnih.gov |
| Flow Rate | 1 mL/min | nih.govnih.gov |
| Retention Time (M6) | 2.1 min | nih.gov |
| Linearity Range | 1 - 80 µg/mL | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The key structural change from ivacaftor to this compound is the metabolic conversion of one of the tert-butyl groups to a carboxylic acid group. This transformation would result in distinct changes in the NMR spectrum:
In the ¹H NMR spectrum, the characteristic singlet peak corresponding to the nine protons of the tert-butyl group on the phenol (B47542) ring of ivacaftor would be absent. ijsdr.org A new, broad singlet would appear in the downfield region (typically >10 ppm), corresponding to the acidic proton of the newly formed carboxyl group.
In the ¹³C NMR spectrum, the signals for the methyl carbons and the quaternary carbon of the tert-butyl group would disappear, and a new signal for the carboxyl carbon (typically >170 ppm) would be present. ijsdr.org
This comparative analysis provides unambiguous confirmation of the metabolite's structure. daicelpharmastandards.comacs.org
Spectrometric Techniques (e.g., FT-IR) for Compound Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule and can be used to characterize this compound. The technique is valuable for confirming the presence of key chemical bonds by measuring their infrared absorption. nih.govwjpsonline.com
When characterizing this compound, the FT-IR spectrum would be expected to show significant differences from the spectrum of ivacaftor, primarily due to the introduction of the carboxylic acid functional group. daicelpharmastandards.comnih.gov Key characteristic bands for this compound would include:
A very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.
A strong C=O (carbonyl) stretching band for the carboxylic acid, usually found around 1700-1725 cm⁻¹.
The persistence of bands related to the quinoline (B57606) core and the amide linkage present in the parent structure.
Comparing these spectral features with those of ivacaftor would confirm the metabolic conversion. nih.govpharmacophorejournal.com
Bioanalytical Method Development for Complex Biological Matrices (excluding human clinical samples)
Developing bioanalytical methods for quantifying this compound in complex non-human biological matrices, such as plasma, tissues, and fluids from preclinical animal models, presents unique challenges. fda.gov The primary objective is to create a method that is not only sensitive and specific but also robust and reliable in the face of significant matrix interference.
The development process mirrors that for in vitro studies but places greater emphasis on the sample clean-up and matrix effect evaluation. researchgate.net
Sample Preparation: This is the most critical step. While simple protein precipitation is often sufficient, more complex matrices like tissue homogenates may require more rigorous techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove lipids and other interfering substances that can cause ion suppression in the mass spectrometer. researchgate.netnih.gov
Matrix Effect: A thorough investigation of the matrix effect is essential. This is typically done by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent. mdpi.com The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to compensate for matrix effects and variations in extraction recovery.
Validation in Specific Matrices: The entire method must be fully validated in each specific animal matrix (e.g., rat plasma, mouse liver homogenate) to ensure it meets the required standards for accuracy, precision, and selectivity. researchgate.netnih.gov This is crucial for generating high-quality pharmacokinetic data for preclinical safety and efficacy studies. fda.gov
Preclinical Pharmacokinetic and Disposition Studies of Ivacaftor Carboxylate
Absorption and Distribution of Ivacaftor (B1684365) Carboxylate in Animal Models
Following oral administration of ivacaftor in animal models, the parent drug is absorbed, metabolized, and its metabolites, including ivacaftor carboxylate (M6), are distributed. In rats, oral administration of ivacaftor resulted in slow absorption of the parent compound, with a time to maximum concentration (Tmax) of 5 hours or longer. frontiersin.orgfrontiersin.orgresearchgate.net
Elimination Kinetics and Excretion Routes of this compound in Preclinical Systems
The elimination of ivacaftor and its metabolites occurs primarily through the feces. frontiersin.orgfrontiersin.org Following oral administration, the majority of the dose is eliminated via biliary excretion. nih.gov Specifically, about 87% of the administered ivacaftor dose is recovered in the feces, with its metabolites accounting for a significant portion of this elimination. nih.gov
This compound (M6) is the most abundant metabolite found in the feces, constituting 43% of the total eliminated dose. nih.gov The M1 metabolite accounts for 22% of the dose. nih.gov The excretion of the M6 metabolite into the bile is facilitated by the solute carrier organic anion transporter 1B1 (SLCO1B1). nih.gov To further aid in its elimination, this compound is subsequently O-glucuronidated, a process that increases its polarity. fda.gov The elimination of the parent drug in rats is considered slow, with a reported half-life of 12 hours after intravenous dosing. frontiersin.orgresearchgate.net
| Parameter | Finding | Species | Source |
|---|---|---|---|
| Primary Route of Elimination | Feces (via bile) | General Preclinical | nih.govfrontiersin.orgfrontiersin.org |
| Total Fecal Excretion (% of Dose) | ~87% | General Preclinical | nih.gov |
| Excreted as this compound (M6) (% of Dose) | 43% | General Preclinical | nih.gov |
| Excreted as Hydroxymethyl-ivacaftor (M1) (% of Dose) | 22% | General Preclinical | nih.gov |
| M6 Excretion Transporter | SLCO1B1 | General Preclinical | nih.gov |
| Parent Drug Half-Life | 12 hours | Rat (IV) | frontiersin.orgresearchgate.net |
Plasma Protein Binding Characteristics
Information available from preclinical and in vitro studies focuses on the plasma protein binding of the parent compound, ivacaftor. Ivacaftor is highly bound to plasma proteins, with binding reported to be greater than 97%. researchgate.netnih.gov In some reports, this figure is as high as 99%. nih.gov The primary proteins to which ivacaftor binds are alpha-1-acid glycoprotein (B1211001) and albumin. nih.govresearchgate.net This high degree of protein binding is a significant characteristic of the parent drug's pharmacokinetic profile. nih.gov Specific plasma protein binding data for the this compound metabolite is not detailed in the available research.
| Compound | Binding Percentage | Primary Binding Proteins | Source |
|---|---|---|---|
| Ivacaftor | >97% - 99% | Alpha-1-acid glycoprotein, Albumin | nih.govresearchgate.netnih.gov |
| This compound (M6) | Data Not Available | Data Not Available |
Tissue Distribution Profiles in Animal Models
Tissue distribution of ivacaftor and its metabolites has been investigated in rats using radiolabeled [14C]-ivacaftor. fda.gov Following administration, radioactivity was found to be widely distributed throughout the body. fda.gov The highest concentrations of radioactivity were observed in organs of elimination and secretion, including the stomach, small intestine, liver, adrenal gland, kidney, large intestine, lungs, lymph nodes, pancreas, and salivary glands. fda.gov Conversely, only small amounts of radioactivity were detected in the brain. fda.gov
In these studies, both the parent drug and its metabolites, M1 and M6 (this compound), were identified in the plasma of the rats, indicating that the measured tissue radioactivity represents a composite of the parent drug and its metabolites. fda.gov However, a study using human nasal epithelial cells found that this compound (M6) was rarely detected inside the cells, even when present in the surrounding plasma. nih.gov This suggests that M6 may have limited ability to penetrate certain cell types. nih.gov
Mass Balance Studies in Preclinical Species
Mass balance studies, which account for the total administered dose of a drug, show that ivacaftor is primarily eliminated in the feces after extensive metabolism. frontiersin.orgfrontiersin.org In humans, approximately 87.8% of an oral dose of ivacaftor is recovered in the feces. The major portion of the excreted dose consists of its metabolites. nih.gov this compound (M6) is the most significant component, accounting for 43% of the total dose found in excreta. nih.gov The pharmacologically active metabolite, M1, accounts for 22%. nih.gov Urinary excretion of the unchanged parent drug is negligible. nih.gov
Structure Activity and Structure Metabolism Relationships of Ivacaftor Carboxylate
Identification of Structural Features Critical for Carboxylation
The metabolic conversion of Ivacaftor (B1684365) to Ivacaftor carboxylate is a multi-step oxidative process targeting one of the parent molecule's tert-butyl groups. The critical structural feature enabling this transformation is the presence of chemically susceptible alkyl substituents on the phenyl ring, which serve as a primary site for oxidative metabolism by CYP3A enzymes. drugbank.comnih.gov
The process is initiated by the hydroxylation of one of the methyl groups within a tert-butyl moiety, leading to the formation of the intermediate metabolite, hydroxymethyl-ivacaftor (M1). This hydroxylated intermediate undergoes subsequent oxidation steps, first to an aldehyde and then to a carboxylic acid, yielding the final product, this compound (M6). The lipophilicity of Ivacaftor and the steric accessibility of the tert-butyl groups make the molecule a prime substrate for this metabolic pathway. drugbank.com This conversion from a non-polar alkyl group to a polar carboxylic acid group represents a classic Phase I metabolic detoxification pathway, designed to increase the water solubility of the compound to facilitate its elimination. drugbank.comwikipedia.org Following its formation, this compound is the most abundantly excreted metabolite, accounting for approximately 43% of the total eliminated dose in feces. nih.govdrugbank.comwikipedia.org
Impact of Carboxylation on Molecular Conformation and Dynamics
The carboxylation of Ivacaftor introduces significant changes to the molecule's physicochemical properties, which in turn alter its conformation, dynamics, and biological behavior. The replacement of a non-polar, hydrophobic tert-butyl group with a polar, ionizable carboxyl group (-COOH) has profound effects.
Increased Polarity and Altered Solubility : The most immediate impact is a substantial increase in polarity. This structural change decreases the molecule's lipophilicity and increases its hydrophilicity, which is a key factor in its rapid elimination from the body. drugbank.comwikipedia.org
Altered Cellular Permeability : The change in physicochemical properties directly impacts the molecule's ability to traverse biological membranes. A recent study demonstrated that while the M1 metabolite (hydroxymethyl-ivacaftor) can readily cross cell membranes, the M6 metabolite (this compound) was rarely detected within human nasal epithelial cells, despite being present in plasma. nih.gov This suggests that the increased polarity and charge of the carboxylate group significantly hinder its passage across the lipid bilayer of the cell membrane, effectively preventing it from reaching its intracellular target, the CFTR protein. nih.gov
In Silico Modeling and Molecular Dynamics Simulations of this compound
While extensive in silico modeling and molecular dynamics (MD) simulations have been conducted on the parent compound, Ivacaftor, and various analogues to understand their interaction with the CFTR protein, specific simulation studies focusing on this compound are not prominently featured in the published literature. nih.govnih.govnih.gov However, the established methodologies provide a clear framework for how such studies could elucidate the structural basis for the metabolite's inactivity.
MD simulations of the parent drug, Ivacaftor, have been instrumental in identifying its binding site at the protein-lipid interface of the CFTR transmembrane domains and in understanding how it stabilizes the open state of the channel. nih.govacs.org These computational techniques are used to:
Predict the binding affinity and pose of ligands within the CFTR binding pocket. acs.org
Analyze the complex network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the drug-protein complex.
Simulate the dynamic conformational changes in the CFTR protein induced by modulator binding. nih.gov
Applying these in silico methods to this compound would likely reveal the molecular reasons for its lack of potency. It is hypothesized that docking and MD simulations would demonstrate that the bulky, charged carboxylate group leads to unfavorable interactions within the predominantly hydrophobic binding pocket of the CFTR protein. Potential outcomes of such simulations could include steric clashes with amino acid residues, electrostatic repulsion, and a disruption of the key hydrophobic interactions that are critical for the binding and activity of the parent Ivacaftor molecule.
Comparative Analysis of this compound SAR with Parent Ivacaftor and Other Metabolites
The structure-activity relationship (SAR) of Ivacaftor and its metabolites provides a clear illustration of how minor structural modifications can lead to dramatic changes in pharmacological activity. A comparative analysis of Ivacaftor, the active M1 metabolite, and the inactive M6 metabolite highlights the stringent structural requirements for CFTR potentiation.
The key determinant of activity is the nature of the substituent at the site of metabolism on the phenyl ring.
Ivacaftor : The parent drug features two tert-butyl groups, which contribute to the hydrophobic character essential for effective binding to the CFTR protein.
M1 (Hydroxymethyl-ivacaftor) : In this metabolite, one of the tert-butyl groups is hydroxylated. This introduces a small, polar hydroxyl group. The fact that M1 retains approximately one-sixth of the parent drug's potency indicates that this position on the molecule can tolerate a minor polar modification without a complete loss of activity. nih.govpharmgkb.orgwikipedia.org
M6 (this compound) : Further oxidation of the hydroxymethyl group to a carboxylic acid results in a metabolite with less than 1/50th the potency of Ivacaftor, rendering it pharmacologically inactive. nih.govpharmgkb.orgwikipedia.org The introduction of the larger, polar, and negatively charged carboxylate group is highly detrimental to activity.
This loss of activity is attributed to several factors. The replacement of the hydrophobic tert-butyl group with a hydrophilic carboxylate group disrupts essential hydrophobic interactions within the CFTR binding site. Furthermore, the increased polarity and charge of M6 significantly reduce its ability to cross the cell membrane and access the intracellular binding site on the CFTR protein. nih.gov
Advanced Research and Future Directions for Ivacaftor Carboxylate Studies
Investigation of Novel Biotransformation Pathways of Ivacaftor (B1684365) Carboxylate
Ivacaftor is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) enzyme system. drugbank.comnih.gov This process leads to the formation of two major metabolites: the pharmacologically active M1 (hydroxymethyl-ivacaftor) and the inactive M6 (ivacaftor carboxylate). drugbank.comnih.gov this compound (M6) is formed through the oxidation of one of the tert-butyl groups of the parent compound. pharmgkb.org
Current understanding indicates that this compound is a terminal metabolite. Following its formation, it is primarily eliminated, along with the parent drug and other metabolites, in the feces. drugbank.com This fecal elimination accounts for the vast majority (87.8%) of the administered ivacaftor dose, with M6 itself constituting approximately 43% of the total eliminated dose. nih.govdrugbank.com The elimination of M6 into the bile is known to be facilitated by the solute carrier organic anion transporter 1B1 (SLCO1B1). nih.gov
To date, published research has not identified further significant biotransformation pathways for this compound itself. Future research could explore the potential for minor metabolic pathways, such as glucuronidation or other phase II conjugation reactions, particularly using highly sensitive analytical techniques. However, based on current evidence, M6 is considered a stable, terminal product of ivacaftor metabolism.
Development of Advanced In Vitro Models for this compound Metabolism Studies
Understanding the metabolism and transport of ivacaftor and its metabolites is crucial. Advanced in vitro models that more accurately replicate human physiology are essential for these studies, moving beyond traditional 2D cell cultures.
Recent research has utilized human nasal epithelial (HNE) cell cultures and the 16HBE bronchial epithelial cell line to study the differential distribution of ivacaftor and its metabolites. nih.gov A key finding from these studies is that this compound (M6) was rarely detected in epithelial cells from individuals taking ivacaftor and did not readily cross the 16HBE cell membranes in vitro. nih.gov This suggests that significant metabolism of ivacaftor to M6 is unlikely to occur within the airway epithelia itself and that the metabolite does not easily enter these target cells from circulation. nih.gov
The future of metabolism studies lies in three-dimensional (3D) organoid systems, particularly liver organoids. nih.govnih.govdrugtargetreview.com These models, derived from human pluripotent or adult stem cells, can be differentiated into hepatocyte-like cells that self-assemble into 3D structures mimicking the microphysiology of the human liver. nih.govmdpi.com Crucially, these liver organoids express key drug-metabolizing enzymes, including CYP3A4, at levels comparable to primary human hepatocytes, offering a significant advantage over conventional cell lines. mdpi.commdpi.com
The application of such advanced models could provide a more precise understanding of the formation of this compound in the liver, its potential for hepatotoxicity, and the mechanisms of its biliary excretion. nih.govmdpi.com Combining these organoid models with microfluidic "organ-on-a-chip" technologies could allow for high-throughput screening and a more dynamic and accurate representation of human drug metabolism and disposition. nih.gov
Computational Approaches for Predicting this compound Formation and Activity
Computational modeling is an increasingly powerful tool in pharmacology for predicting drug metabolism, pharmacokinetics, and molecular interactions.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are being used to simulate the pharmacokinetics of ivacaftor and predict drug-drug interactions. nih.govnih.gov These models integrate physiological data with in vitro drug-specific parameters, such as metabolic rates from human hepatocytes, to predict drug concentrations in various tissues over time. nih.gov By incorporating the kinetics of CYP3A-mediated metabolism, these models can inherently predict the rate and extent of this compound formation. nih.govnih.gov Such simulations are valuable for understanding how factors like co-administered drugs that induce or inhibit CYP3A might alter the exposure to both ivacaftor and its metabolites, including M6. nih.gov
Molecular Dynamics (MD) and Docking Simulations: At the molecular level, computational techniques like molecular dynamics (MD) simulations and molecular docking are used to investigate protein-ligand interactions. frontiersin.orgnih.gov MD simulations have been employed to understand how mutations affect the structure of the CFTR protein and its interaction with modulators like ivacaftor. frontiersin.orgnih.gov Molecular docking has been used to predict the binding affinity of novel ivacaftor derivatives to the CFTR protein. nih.gov While this compound is considered inactive, these same computational tools could be used to confirm its lack of significant binding to the CFTR channel or other potential off-targets. This would provide a mechanistic, structural basis for its observed pharmacological inactivity.
Role of this compound in Mechanistic Toxicology (Preclinical)
Assessing the toxicological profile of a drug requires understanding the contributions of its major metabolites. Preclinical toxicology studies for ivacaftor have been conducted in several animal species, including mice and rats. In these studies, animals were exposed to the parent drug, ivacaftor, and its metabolites, M1 and M6.
An important consideration in the interpretation of these preclinical studies is the difference in metabolite exposure between animals and humans. In humans, plasma levels of the M1 and M6 metabolites are significantly greater than that of the parent drug, ivacaftor. Conversely, in toxicity studies with mice, rats, and dogs, exposures to the parent drug were significantly higher than to M1 and M6. This discrepancy complicates the direct attribution of toxicological findings in animals to the metabolites.
In 3-month toxicology studies, high doses of ivacaftor were associated with adverse findings, including gastrointestinal tract distension and liver toxicity in mice, and kidney and heart lesions in rats. However, these effects were observed in the context of high parent drug exposure and cannot be specifically attributed to this compound. The inactive nature of M6 and its poor penetration into airway epithelial cells may suggest a low potential for direct on-target toxicity. pharmgkb.orgnih.gov Nevertheless, its high systemic exposure in humans means its potential contribution to off-target effects cannot be completely dismissed without specific investigation. Future mechanistic toxicology studies could involve administering the isolated M6 metabolite to relevant preclinical models to definitively characterize its safety profile.
Emerging Analytical Technologies for Ultra-Trace Analysis of this compound
The accurate quantification of ivacaftor and its metabolites in biological matrices is essential for pharmacokinetic and clinical studies. The development of sensitive and robust analytical methods has been a key focus of recent research. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govnih.govmonash.edu
Researchers have developed highly sensitive LC-MS/MS methods for the simultaneous quantification of ivacaftor, its active metabolite M1, and the inactive this compound (M6) in various biological samples. nih.govnih.govmonash.edu These methods are notable for their use of small sample volumes (as low as 20 µL), simple and rapid sample preparation (typically protein precipitation), and short analysis times (total run times as low as 6 minutes). nih.govamsterdamumc.nl These assays have been validated in plasma, sputum, and dried blood spots (DBS), with the latter offering a minimally invasive option for sample collection. nih.govmonash.edu The methods demonstrate excellent linearity, accuracy, and precision over a wide range of concentrations suitable for clinical monitoring. nih.govmonash.edumdpi.com
Below is a table summarizing the characteristics of some of the developed analytical methods for this compound.
| Analytical Technology | Matrix | Sample Volume | Key Features | Linear Range (M6) | Reference(s) |
| HPLC-UV | Plasma | Not Specified | Isocratic elution, 13 min total run time. | 1-80 µg/mL | nih.gov |
| LC-MS/MS | Plasma, Sputum | Not Specified | Rapid detection and quantification. | 0.01-10 µg/mL | nih.govmonash.edu |
| LC-MS/MS | Plasma, Sputum | 20 µL | Simple protein precipitation, 6 min total run time. | 0.01-10 mg/L | nih.govamsterdamumc.nl |
| LC-MS/MS | Dried Blood Spots (DBS) | Not Specified | Clinically validated for remote sampling. | Not Specified | drugbank.com |
These emerging technologies enable precise ultra-trace analysis, which is critical for detailed pharmacokinetic modeling, therapeutic drug monitoring, and understanding the distribution of this compound in different biological compartments.
Potential for this compound as a Biochemical Probe or Research Tool
While pharmacologically inactive, metabolites can serve as valuable research tools. metwarebio.com The distinct properties of this compound make it a useful biochemical probe for several applications.
Negative Control in Biological Assays: The most direct application of this compound is as a negative control in in vitro and cell-based assays. nih.gov Because it is structurally related to the active parent drug, ivacaftor, but lacks significant activity at the CFTR channel (less than one-fiftieth the potency), it can be used to distinguish on-target from off-target or non-specific effects of the parent compound. drugbank.comnih.gov
Probe for Metabolite Transport Studies: Research has shown a differential distribution of ivacaftor's metabolites, with the active M1 metabolite readily crossing epithelial cell membranes while the inactive M6 metabolite does not. nih.gov This makes M6 an excellent tool for dissecting the specific mechanisms of drug and metabolite transport. For instance, comparing the cellular uptake of M1 and M6 can help identify the transporters or pathways responsible for the entry of active compounds into target cells. Furthermore, as M6 is a known substrate of the SLCO1B1 transporter, it can be used as a probe to study the function, specificity, and potential for drug-drug interactions involving this important hepatic transporter. nih.gov
By leveraging this compound in these ways, researchers can gain a more nuanced understanding of ivacaftor's pharmacology and the broader biological systems involved in its transport and disposition.
Q & A
Basic Research Questions
Q. What are the metabolic pathways of Ivacaftor leading to the formation of Ivacaftor carboxylate, and how do these pathways influence its pharmacological activity?
- Methodological Answer : Ivacaftor undergoes extensive hepatic metabolism, primarily via CYP3A enzymes, to produce hydroxylated and carboxylated metabolites. The carboxylate metabolite (ivacaftor carboxylic acid) is significantly less active than the parent drug, as shown by in vitro assays comparing CFTR channel potentiation . Researchers should use hepatocyte models or microsomal preparations to quantify metabolite formation rates. Analytical validation via LC-MS/MS is critical, with calibration curves optimized using weighting factors (1/x² for carboxylate) to ensure precision at low concentrations .
Q. How can researchers accurately quantify this compound in biological matrices, and what validation parameters are essential for reproducibility?
- Methodological Answer : A validated LC-MS/MS method with electrospray ionization (ESI) is recommended. Key parameters include:
- Selectivity : Ensure no interference from plasma matrix components at retention times (e.g., 1.42 min for carboxylate) .
- Linearity : Use quadratic curves with appropriate weighting (1/x² for carboxylate) across 1–1000 ng/mL .
- Stability : Assess freeze-thaw cycles and long-term storage (e.g., -80°C for 30 days) to confirm metabolite integrity .
- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion studies .
Q. What synthetic routes are available for producing this compound intermediates, and how can purity be optimized?
- Methodological Answer : A nitration-protection-recrystallization strategy is effective. For example, 2,4-di-tert-butyl-5-nitrophenyl ethyl carboxylate (a key intermediate) can be synthesized via nitration of ethyl chloroformate-protected phenol, followed by recrystallization in petroleum ether (56.1% yield, 95.3% HPLC purity). Avoid column chromatography to reduce losses and improve scalability .
Advanced Research Questions
Q. How do contradictory findings on this compound’s stability in biofluids impact pharmacokinetic modeling, and what experimental designs resolve these discrepancies?
- Methodological Answer : Discrepancies in half-life estimates (e.g., plasma vs. sputum) may arise from pH-dependent degradation or protein binding. To address this:
- Conduct parallel stability studies in simulated biofluids (e.g., sputum with varying pH and mucin content).
- Use radiolabeled ivacaftor to track carboxylate formation and degradation pathways .
- Apply compartmental modeling with Bayesian inference to reconcile in vitro/in vivo data .
Q. What are the limitations of using this compound as a biomarker for CYP3A activity in cystic fibrosis patients, and how can these be mitigated?
- Methodological Answer : While carboxylate levels correlate with CYP3A activity, confounding factors include:
- Drug-drug interactions : Co-administered CYP3A inhibitors/inducers (e.g., clarithromycin, rifampicin) alter metabolite ratios. Use population pharmacokinetic models to adjust for covariates .
- Genetic variability : Screen for CYP3A5 polymorphisms (e.g., CYP3A5 non-expressors) to stratify patients .
- Sample timing : Collect trough samples to minimize intra-individual variability .
Q. How does the carboxylate functional group influence Ivacaftor’s interaction with CFTR, and what biophysical techniques validate these interactions?
- Methodological Answer : The carboxylate group reduces binding affinity due to steric hindrance and altered charge distribution. Techniques to study this include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics of purified CFTR domains with ivacaftor vs. carboxylate .
- Molecular Dynamics Simulations : Compare hydrogen-bonding networks and conformational changes in CFTR’s transmembrane domains .
- Electrophysiology : Patch-clamp assays to quantify chloride ion flux modulation by carboxylate .
Q. What challenges arise in formulating this compound for preclinical studies, and how can salt forms improve bioavailability?
- Methodological Answer : Carboxylate’s low solubility (<1 mg/mL in water) limits absorption. Strategies include:
- Salt Formation : Screen counterions (e.g., sodium, lysine) to enhance solubility. Acetate salts are common in FDA-approved drugs but may require pH adjustment .
- Nanoformulation : Use lipid-based nanoparticles (50–100 nm) with carboxylate surface functionalization to improve mucosal delivery .
- Co-crystallization : Explore co-formers (e.g., nicotinamide) to stabilize the amorphous phase and enhance dissolution .
Data Analysis & Reporting Guidelines
- Contradictory Data : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in metabolite quantification .
- Spectral Characterization : Assign IR peaks (e.g., 1540–1570 cm⁻¹) to bidentate/bridging carboxylate-Ca²⁺ interactions in stability studies .
- Ethical Reporting : Disclose all synthetic yields, including failed recrystallization attempts, to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
